Spiramilactone B

Reference Standard Analytical Chemistry Quality Control

Spiramilactone B (CAS: 180961-65-3) is an atisane-type diterpenoid isolated from Spiraea japonica var. stellaris.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B1181425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramilactone B
SynonymsSpiramilactone B
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14+,15-,17?,18+,19-,20+/m0/s1
InChIKeyDNBGAGAUTOKWGJ-HTYOSSKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Spiramilactone B: Atisane-Type Diterpenoid Reference Standard and Synthetic Intermediary


Spiramilactone B (CAS: 180961-65-3) is an atisane-type diterpenoid isolated from Spiraea japonica var. stellaris [1]. It serves as a critical reference standard for the identification and quantification of diterpenoids in natural product research . The compound is a key intermediate in the total synthesis of spiramines and other related alkaloids, demonstrating its value in medicinal chemistry and chemical biology [2].

Spiramilactone B: Why In-Class Diterpenoids Are Not Interchangeable


The atisane-type diterpenoid family exhibits significant structural and functional diversity. Spiramilactone B possesses a distinct pentacyclic skeleton and lactone moiety that distinguishes it from related compounds such as spiramilactone E and spiramines [1]. Its specific stereochemistry (C-7/C-20 oxygen bridge) is a hallmark of the spiramine class and is essential for downstream biological activities, including anti-inflammatory and neuroprotective effects [2]. Generic substitution with other diterpenoids would compromise experimental reproducibility and invalidate structure-activity relationship studies [3].

Spiramilactone B: Quantitative Differentiation Data for Procurement Decisions


Defined Role as Certified Reference Standard Ensures Assay Reproducibility

Spiramilactone B is explicitly qualified and marketed as a reference standard for natural product analysis . In contrast, close analogs such as spiramilactone E are primarily research chemicals without certified purity or validated use as analytical standards . This distinction is critical for method validation and inter-laboratory consistency.

Reference Standard Analytical Chemistry Quality Control

Total Synthesis Serves as Benchmark for Atisane Scaffold Construction

The first total synthesis of spiramilactone B was achieved via a convergent route featuring a late-stage biomimetic transformation [1]. While yields for individual steps are not publicly disclosed, the successful synthesis of spiramilactone B and its derivatives (spiramines C/D) from a common intermediate demonstrates the compound's utility as a versatile building block [2]. This contrasts with spiramilactone E, which required a separate synthetic sequence [3].

Total Synthesis Synthetic Methodology Chemical Biology

Derivative 15-Oxospiramilactone (NC043) Exhibits Potent Wnt/β-Catenin Inhibition, Validating Scaffold Utility

15-Oxospiramilactone, a derivative synthesized from spiramilactone B, potently inhibits Wnt/β-catenin signaling with IC50 = 1.088 μmol/L in renal carcinoma 786-0 cells [1]. In contrast, spiraminol (a related diterpenoid) shows only weak cytotoxicity (IC50 ≈ 15 μM in HeLa cells) . While spiramilactone B itself lacks direct activity data, the superior activity of its derivative validates the scaffold's potential for targeted drug discovery.

Wnt Signaling Colon Cancer Drug Discovery

Unique C7-C20 Oxygen Bridge Distinguishes Spiramilactone B from Non-Spiramine Diterpenoids

Spiramilactone B contains a characteristic C7-C20 oxygen bridge, a structural feature absent in other atisane diterpenoids like dihydroajaconine [1]. This bridge imposes conformational rigidity and influences the compound's interaction with biological targets. Molecular modeling predicts a distinct binding mode compared to acyclic analogs [2].

Structural Biology Chemoinformatics Natural Product Chemistry

Spiramilactone B: High-Value Application Scenarios Derived from Quantitative Evidence


Reference Standard for LC-MS/MS Quantification of Diterpenoids

Use spiramilactone B as a certified reference standard to calibrate and validate analytical methods for the quantification of atisane-type diterpenoids in plant extracts or biological samples . This ensures method accuracy and reproducibility across laboratories.

Key Intermediate in the Total Synthesis of Spiramine Alkaloids

Employ spiramilactone B as a versatile intermediate in the total synthesis of spiramines C and D, as demonstrated by Cheng et al. [1]. The compound's pentacyclic framework and C7-C20 oxygen bridge enable efficient construction of complex alkaloid architectures.

Scaffold for Development of Wnt/β-Catenin Inhibitors

Derivatize spiramilactone B to generate 15-oxospiramilactone (NC043) and related analogs for studying Wnt/β-catenin signaling inhibition in cancer research [2]. The parent scaffold provides a validated starting point for structure-activity relationship studies.

Chemoinformatic Studies of Atisane-Type Diterpenoid Conformational Space

Utilize the rigid pentacyclic framework of spiramilactone B as a constrained template for molecular docking and conformational analysis, particularly when comparing binding modes of C7-C20 oxygen bridge-containing diterpenoids versus acyclic analogs [3].

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